molecular formula C21H25N3O5 B1207454 N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide

N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide

Cat. No. B1207454
M. Wt: 399.4 g/mol
InChI Key: SAPNDXAWFRWBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those similar to N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide, are a significant area of research. These compounds often possess potential biological applications and are of interest in drug chemistry and medicinal chemistry. For instance, the synthesis of various benzamide derivatives has been explored for potential binding to nucleotide protein targets, indicating a broader scope of application in medicinal chemistry (Saeed et al., 2015).

Biological Activity and Applications

Benzamide derivatives have been investigated for their biological activities, including their potential as anti-tubercular agents and their ability to inhibit the proliferation of cancer cell lines. For example, certain benzamide derivatives showed promising activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Nimbalkar et al., 2018). Additionally, other derivatives demonstrated distinct inhibitory capacity against cancer cell lines, highlighting their potential in cancer therapy (Ji et al., 2018).

Antimicrobial and Antifungal Activities

Some benzamide derivatives have been evaluated for their antimicrobial and antifungal activities. This includes studies on the synthesis of novel compounds and their efficacy against various microbial species (Gul et al., 2017). This research is crucial in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.

Molecular Docking and Drug Design

Molecular docking studies of benzamide derivatives have been conducted to understand their interaction with biological targets, such as enzymes and receptors. These studies are instrumental in drug design and optimization, providing insights into the molecular basis of the compounds' biological activity (Patel et al., 2020).

properties

Product Name

N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2,5-dimethoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C21H25N3O5/c1-27-18-13-17(23-21(26)15-6-4-3-5-7-15)19(28-2)12-16(18)22-20(25)14-24-8-10-29-11-9-24/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

SAPNDXAWFRWBHK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.